3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide is a complex organic compound that belongs to the class of benzodiazepines and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the cyclization of ortho-diamines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring is often introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final step involves coupling the benzodiazepine and triazole moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors
Medicine
Medically, this compound is of interest for its potential therapeutic properties. Benzodiazepines are known for their anxiolytic and sedative effects, while triazoles are often explored for their antifungal and antiviral activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. The triazole ring may interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Alprazolam: A benzodiazepine used for anxiety and panic disorders.
Fluconazole: A triazole antifungal agent.
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide apart is its dual functionality, combining the properties of both benzodiazepines and triazoles. This unique structure allows it to potentially exert a broader range of biological activities, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H24N6O3/c1-13(2)20-27-21(29-28-20)14-6-5-7-15(12-14)24-19(30)11-10-18-23(32)25-17-9-4-3-8-16(17)22(31)26-18/h3-9,12-13,18H,10-11H2,1-2H3,(H,24,30)(H,25,32)(H,26,31)(H,27,28,29) |
InChI Key |
DCEKFIVAXIBDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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